2,5-Dimethylphenyl 2,5-dibromobenzoate
Description
2,5-Dimethylphenyl 2,5-dibromobenzoate is an aromatic ester featuring a benzoate core substituted with bromine atoms at the 2- and 5-positions, esterified to a 2,5-dimethylphenyl group. This compound combines electron-withdrawing bromine substituents on the benzoate moiety with electron-donating methyl groups on the phenyl ring, creating a unique electronic and steric profile. Such structural attributes make it relevant in studies exploring structure-activity relationships (SARs), particularly in applications like herbicide development or materials science.
Properties
Molecular Formula |
C15H12Br2O2 |
|---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C15H12Br2O2/c1-9-3-4-10(2)14(7-9)19-15(18)12-8-11(16)5-6-13(12)17/h3-8H,1-2H3 |
InChI Key |
OKRWMHINGCSRNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- However, steric effects in esters like this compound could differ due to the ester linkage’s rigidity compared to carboxamides.
- Electronic Effects : Bromine (electron-withdrawing) on the benzoate may enhance electrophilic character, while methyl groups (electron-donating) on the phenyl ring could modulate solubility and interaction with biological targets.
Lipophilicity and Bioactivity
Lipophilicity (logP) is critical for membrane permeability and herbicidal activity. While experimental logP data for this compound is unavailable, comparisons can be drawn:
- Methyl 2,5-dibromobenzoate : Smaller ester group (CH₃) reduces steric hindrance and lipophilicity compared to 2,5-dimethylphenyl derivatives.
- N-(Disubstituted-phenyl) carboxamides: Higher lipophilicity correlates with enhanced PET-inhibiting activity in spinach chloroplasts, as seen in analogs with IC₅₀ values of ~10 µM .
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